molecular formula C14H16N2 B11781507 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole

Cat. No.: B11781507
M. Wt: 212.29 g/mol
InChI Key: ZTPYEOOQVNIJJM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole has garnered attention for its potential biological activities, making it a valuable scaffold in drug development. Its applications include:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The following table summarizes the IC50 values of this compound against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma2.76
Human Gastric Carcinoma9.27
Human Prostate Cancer1.14

These findings suggest that modifications to the pyrazole structure can enhance antitumor activity, indicating its potential as a chemotherapeutic agent .

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various bacterial strains, contributing to their exploration in developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms involve antioxidant activity and modulation of neuroinflammatory pathways .

Industrial Applications

Beyond medicinal chemistry, this compound finds utility in various industrial applications:

Agrochemicals

The compound is investigated for its role in developing agrochemical products, particularly as a pesticide or herbicide due to its biological activity against pests .

Material Science

Vinylpyrazoles like this compound are being explored for their potential use in polymer chemistry, where they can serve as monomers or additives that enhance material properties such as thermal stability and mechanical strength .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity Evaluation

A study synthesized multiple derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer activity, providing insights into structure–activity relationships for future drug design .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models demonstrated that pyrazole derivatives could protect neurons from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The isopropyl group also contributes to its steric properties, influencing its interaction with molecular targets .

Biological Activity

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure:

  • Molecular Formula: C13H15N3
  • Molecular Weight: 215.28 g/mol
  • IUPAC Name: this compound

The compound features a pyrazole ring with isopropyl and phenyl substituents, as well as a vinyl group that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Substituents: Isopropyl and phenyl groups are introduced via alkylation and arylation reactions.
  • Vinyl Group Addition: The vinyl group is often added through a vinylation reaction, enhancing the compound's reactivity.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of acute liver injury, where it has shown protective effects against hepatotoxicity.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It modulates receptor activity related to inflammatory responses, effectively reducing cytokine levels.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cells Induced apoptosis in breast cancer cells with IC50 values indicating potent efficacy.
Acute liver injury model Showed significant protection at a dosage of 40 mg/kg, reducing liver damage markers.
Antimicrobial assay Demonstrated effective inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-ethenyl-1-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3

InChI Key

ZTPYEOOQVNIJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2

Origin of Product

United States

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